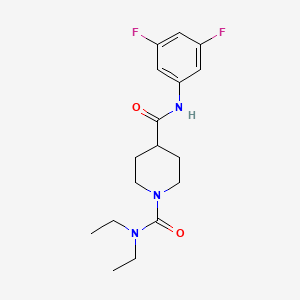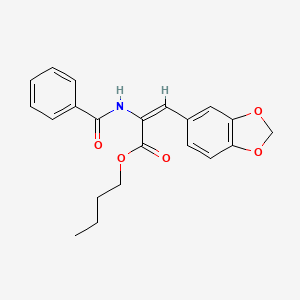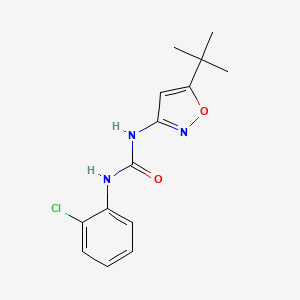![molecular formula C12H15N5 B5348197 1-ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine](/img/structure/B5348197.png)
1-ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine is a compound belonging to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction typically occurs in solvents like isopropanol or n-propanol under mild conditions, resulting in high yields . Another method involves the use of benzonitrile and sodium azide in the presence of a nano-ZnO/Co3O4 catalyst and DMF as a solvent .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines.
Scientific Research Applications
1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine involves its interaction with specific molecular targets and pathways. Tetrazoles act as nonclassical bioisosteres of carboxylic acids, allowing them to interact with biological receptors effectively . The planar structure of tetrazoles facilitates receptor-ligand interactions by stabilizing electrostatic repulsion through electron delocalization .
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole: Similar in structure but lacks the ethyl and phenylprop-2-enyl groups.
5-Substituted-1H-tetrazoles: These compounds have various substituents at the 5-position, affecting their chemical and biological properties.
Uniqueness: 1-Ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and phenylprop-2-enyl groups enhances its potential for receptor-ligand interactions and biological activity.
Properties
IUPAC Name |
1-ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-17-12(14-15-16-17)13-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3,(H,13,14,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHPNBUHOJCDAQ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=N1)NC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5348118.png)
![7-(1,3-benzothiazol-2-yl)-4-{[ethyl(methyl)amino]acetyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348128.png)
![3-(2-{4-[(4-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)morpholine hydrochloride](/img/structure/B5348130.png)
![[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid ethyl ester](/img/structure/B5348134.png)
![2-(trifluoromethyl)-4-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5348136.png)

![(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B5348148.png)

![methyl 2-{(5E)-2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)

![5-amino-2-benzyl-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
